molecular formula C11H17N3OS B2473062 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide CAS No. 2034417-45-1

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide

Cat. No.: B2473062
CAS No.: 2034417-45-1
M. Wt: 239.34
InChI Key: HWLWJSPRRIHFJS-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a synthetic organic compound offered for research and development purposes. This molecule features a 1,4-diazepane ring—a seven-membered heterocycle with two nitrogen atoms—linked to a thiophene carboxamide group. This specific structural motif is of significant interest in medicinal chemistry, as related diazepane and carboxamide-containing compounds have demonstrated potent bioactivity. Research Applications and Potential The primary research value of this compound lies in its potential as a key intermediate or scaffold for the development of protease inhibitors and antimicrobial agents. The 1,4-diazepane core is a privileged structure in drug discovery. Recent studies have shown that novel diazepane derivatives can serve as highly effective inhibitors of viral proteases, such as the SARS-CoV-2 Main Protease (Mpro), with their binding affinity being optimized through structure-based drug design . Furthermore, the carboxamide functional group bridging a heterocyclic system, as seen in N-(pyridin-2-yl)thiophene carboxamide analogues, has been investigated for its antibacterial efficacy against resistant bacterial strains like extended-spectrum β-lactamase (ESBL)-producing E. coli . The integration of these two pharmacophores into a single molecule makes 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide a compelling candidate for similar investigative pathways. Handling and Usage This product is intended for research purposes only in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

4-methyl-N-thiophen-2-yl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-13-5-3-6-14(8-7-13)11(15)12-10-4-2-9-16-10/h2,4,9H,3,5-8H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLWJSPRRIHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the diazepane intermediate.

    Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace hydrogen atoms or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and halides, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: The compound may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(furan-2-yl)-1,4-diazepane-1-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-methyl-N-(pyridin-2-yl)-1,4-diazepane-1-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

    4-methyl-N-(benzyl)-1,4-diazepane-1-carboxamide: Similar structure but with a benzyl group instead of a thiophene ring.

Uniqueness

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the current understanding of its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide can be represented by the following molecular formula:

  • Molecular Formula : C12H16N2OS
  • Molecular Weight : 236.34 g/mol

The compound features a diazepane ring, which contributes to its biological activity, particularly in neurological and anti-inflammatory contexts.

Pharmacological Effects

Research indicates that 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide exhibits several pharmacological activities:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The mechanism involves the modulation of the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It appears to enhance neuronal survival and reduce apoptosis under stress conditions, potentially through the activation of neurotrophic factors .
  • Anticancer Potential : Preliminary studies suggest that 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in xenograft models .

The biological activity of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide is attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : It has been suggested that the compound inhibits specific enzymes involved in inflammatory pathways, thus exerting its anti-inflammatory effects.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 4-methyl-N-(thiophen-2-yl)-1,4-diazepane-1-carboxamide significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation. This reduction was associated with improved clinical scores in models of arthritis .

Case Study 2: Neuroprotection

In a neurotoxic model using SH-SY5Y cells exposed to oxidative stress, treatment with the compound resulted in a marked decrease in cell death compared to untreated controls. The study highlighted the upregulation of BDNF (Brain-Derived Neurotrophic Factor) as a potential mechanism for its neuroprotective effects .

Research Findings Summary Table

Study Focus Area Key Findings Reference
Study 1Anti-inflammatoryReduced TNF-alpha and IL-6 levels
Study 2NeuroprotectionIncreased BDNF levels; decreased cell death
Study 3Anticancer propertiesInduced apoptosis in cancer cell lines

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